

# Technical Support Center: Troubleshooting Unincorporated Nucleotides in Pyrosequencing

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Compound of Interest		
Compound Name:	Pyrophosphoric acid	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from unincorporated nucleotides in pyrosequencing reactions.

### Frequently Asked Questions (FAQs)

Q1: What are unincorporated nucleotides in the context of pyrosequencing?

A1: Unincorporated nucleotides are residual deoxynucleotide triphosphates (dNTPs) from the preceding polymerase chain reaction (PCR) amplification step that were not incorporated into the PCR product.[1] These, along with unused primers, can interfere with the pyrosequencing reaction.

Q2: How do unincorporated nucleotides affect pyrosequencing results?

A2: Unincorporated dNTPs can lead to a variety of issues in pyrosequencing, including high background signals, reduced signal-to-noise ratios, and inaccurate quantification of nucleotide incorporation.[2][3] This interference can make data analysis difficult or even impossible.

Q3: What is the role of apyrase in pyrosequencing?

A3: Apyrase is a key enzyme in the pyrosequencing reaction mixture that degrades unincorporated nucleotides (dNTPs) and adenosine triphosphate (ATP).[4][5][6] This



degradation is crucial for regenerating the reaction system, allowing for the sequential addition of the next nucleotide without carryover signal.[4][5][6]

Q4: Can issues with unincorporated nucleotides be addressed before starting the pyrosequencing run?

A4: Yes, the most effective way to address this issue is by purifying the PCR product before the pyrosequencing reaction. Enzymatic cleanup methods are commonly used to remove residual primers and unincorporated dNTPs.

# Troubleshooting Guides Problem 1: High Background Signal or "Noisy" Pyrogram

Q: My pyrogram shows a high background signal across all nucleotide dispensations, making it difficult to distinguish true peaks. What could be the cause and how can I fix it?

A: A high background signal is a common issue often caused by contaminants from the PCR reaction or problems within the pyrosequencing reaction itself.

Possible Causes and Solutions:

- Residual PCR Contaminants: Unincorporated dNTPs and primers from the PCR amplification are a primary source of background noise.[1]
  - Solution: Implement a PCR product cleanup step before pyrosequencing. Enzymatic cleanup using Exonuclease I and Shrimp Alkaline Phosphatase (SAP) is a highly effective method. Exonuclease I degrades residual single-stranded PCR primers, while SAP dephosphorylates unincorporated dNTPs.
- Primer-Dimers and Secondary Structures: The formation of primer-dimers or secondary structures in the template DNA can serve as unintended templates for the DNA polymerase, leading to non-specific pyrophosphate release and background signal.[7]
  - Solution: Optimize PCR conditions to minimize the formation of primer-dimers.
     Additionally, ensure your sequencing primer is designed to avoid self-dimerization and



secondary structures. Some pyrosequencing reagent kits include single-stranded binding protein (SSB) to help prevent the formation of secondary structures.

- Contaminated Reagents: Contamination in pyrosequencing reagents, such as the enzyme mixture or substrate, can also contribute to high background.[3]
  - Solution: Use fresh, high-quality reagents and follow proper laboratory practices to avoid cross-contamination. If contamination is suspected, test a new batch of reagents.

Data Presentation: Impact of PCR Cleanup on Signal-to-Noise Ratio

Treatment	Average Signal Intensity (RLU)	Average Background Noise (RLU)	Signal-to-Noise Ratio
No PCR Cleanup	45	15	3:1
Enzymatic PCR Cleanup	60	5	12:1

Relative Light Units (RLU) are illustrative. Actual values may vary based on the instrument and assay.

#### **Problem 2: Abnormal or Unexpected Peak Heights**

Q: I am observing peaks that are higher or lower than expected for a known sequence. What could be causing this?

A: Inaccurate peak heights can result from incomplete degradation of unincorporated nucleotides or issues with the enzymatic cascade.

#### Possible Causes and Solutions:

Inefficient Apyrase Activity: If the apyrase is not efficiently degrading the unincorporated
nucleotides from the previous step, it can lead to carryover and result in "plus frame shifts,"
where a signal appears in a subsequent, incorrect nucleotide dispensation.[2] Conversely, if
apyrase activity is too high or premature, it can degrade the ATP generated from the current
incorporation event, leading to reduced peak heights. The rate of dNTP degradation by



apyrase is typically slower than the rate of dNTP incorporation by polymerase, which favors sufficient incorporation.

- Solution: Ensure the apyrase in your enzyme mix is active and used at the optimal concentration as recommended by the reagent manufacturer. The efficiency of apyrase can decrease over multiple nucleotide additions, which can limit the read length.[2]
- Suboptimal Reagent Concentrations: The concentrations of enzymes (DNA polymerase, ATP sulfurylase, luciferase, apyrase) and substrates (APS, luciferin) are optimized for the pyrosequencing reaction. Deviations from these optimal concentrations can affect the efficiency of the entire cascade, leading to incorrect peak heights.
  - Solution: Use the recommended concentrations of all reagents. If you are preparing your own reagents, ensure accurate dilutions and proper storage to maintain enzyme activity.

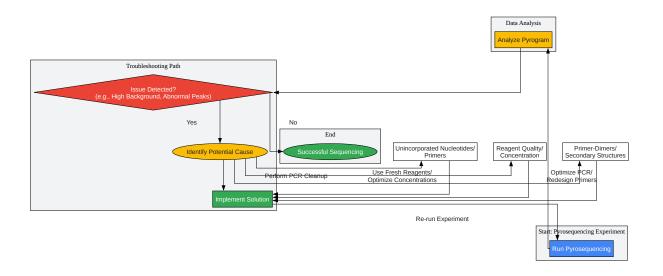
Data Presentation: Effect of Apyrase Concentration on Peak Resolution

Apyrase Concentration	Average Peak Height (RLU)	Background Between Peaks (RLU)	Peak Resolution
Suboptimal (Low)	50	10	Poor
Optimal	60	2	Excellent
Suboptimal (High)	40	1	Good (Reduced Signal)

Relative Light Units (RLU) are illustrative.

# Mandatory Visualizations Experimental Workflow: Troubleshooting Pyrosequencing Issues



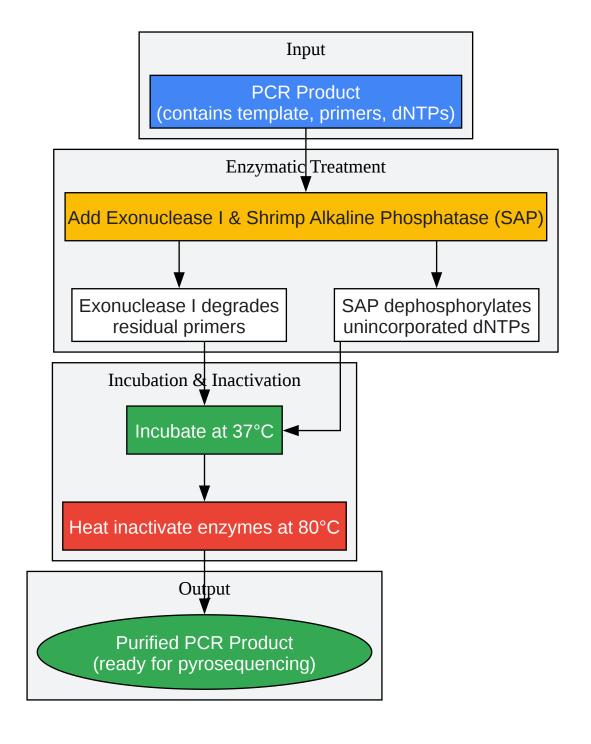


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Caption: Troubleshooting workflow for common pyrosequencing issues.

# Logical Relationship: Enzymatic PCR Cleanup





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Caption: Workflow for enzymatic cleanup of PCR products.

# **Experimental Protocols**

**Protocol: Enzymatic Cleanup of PCR Products** 

### Troubleshooting & Optimization





This protocol describes the removal of residual primers and unincorporated dNTPs from a PCR product prior to pyrosequencing using Exonuclease I and Shrimp Alkaline Phosphatase (SAP).

#### Materials:

- PCR product
- Exonuclease I (e.g., NEB #M0293)
- Shrimp Alkaline Phosphatase (rSAP) (e.g., NEB #M0371)
- Nuclease-free water
- Thermocycler

#### Methodology:

- · Reaction Setup:
  - $\circ$  In a sterile PCR tube, combine the following reagents for each 5  $\mu L$  of PCR product to be purified:
    - PCR Product: 5 μL
    - Exonuclease I (10 U/μL): 0.5 μL
    - Shrimp Alkaline Phosphatase (1 U/μL): 1 μL
  - Gently mix the contents by pipetting up and down.
- Incubation:
  - Place the reaction tube in a thermocycler and incubate at 37°C for 15 minutes. This allows the enzymes to degrade the residual primers and dephosphorylate the dNTPs.
- Enzyme Inactivation:
  - Following the 37°C incubation, heat the reaction to 80°C for 15 minutes. This step inactivates both Exonuclease I and SAP, preventing them from interfering with the



subsequent pyrosequencing reaction.

- Proceed to Pyrosequencing:
  - The purified PCR product is now ready for use in the pyrosequencing reaction. Store the cleaned product at -20°C if not used immediately.

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